Cas no 141262-39-7 (2H-Indeno[1,2-b]furan-2-one,3-[[[(2R)-2,5-dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,5,6,7,8,8b-octahydro-8-methyl-,(3E,3aR,8S,8bS)-)

2H-Indeno[1,2-b]furan-2-one,3-[[[(2R)-2,5-dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,5,6,7,8,8b-octahydro-8-methyl-,(3E,3aR,8S,8bS)- structure
141262-39-7 structure
Nome del prodotto:2H-Indeno[1,2-b]furan-2-one,3-[[[(2R)-2,5-dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,5,6,7,8,8b-octahydro-8-methyl-,(3E,3aR,8S,8bS)-
Numero CAS:141262-39-7
MF:C18H20O5
MW:316.348405838013
CID:211516
PubChem ID:5281395

2H-Indeno[1,2-b]furan-2-one,3-[[[(2R)-2,5-dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,5,6,7,8,8b-octahydro-8-methyl-,(3E,3aR,8S,8bS)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2H-Indeno[1,2-b]furan-2-one,3-[[[(2R)-2,5-dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,5,6,7,8,8b-octahydro-8-methyl-,(3E,3aR,8S,8bS)-
    • (3E,3aR,8S,8bS)-8-methyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,5,6,7,8,8b-hexahydro-3aH-indeno[1,2-b]furan-2-one
    • 2H-Indeno[1,2-b]furan-2-one,3-[[[(2R)-2,5-dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,5,6,7,8,8b-octahydro-8-methy
    • UNII-Z0IL7QT5MJ
    • (+/-)-sorgolactone
    • 2H-Indeno(1,2-b)furan-2-one, 3-((((2R)-2,5-dihydro-4-methyl-5-oxo-2-furanyl)oxy)methylene)-3,3a,4,5,6,7,8,8b-octahydro-8-methyl-, (3E,3aR,8S,8bS)-rel-
    • 188970-36-7
    • Sorgolactone, (+/-)-
    • Z0IL7QT5MJ
    • 2H-Indeno(1,2-b)furan-2-one, 3-((((2R)-2,5-dihydro-4-methyl-5-oxo-2-furanyl)oxy)methylene)-3,3a,4,5,6,7,8,8b-octahydro-8-methyl-, (3E,3aR,8S,8bS)-
    • UNII-RH6QJZ6G3B
    • C09186
    • AC1NQYEQ
    • Sorgolactone [MI]
    • DTXSID80415113
    • Q27108308
    • SureCN13857702
    • SCHEMBL13857702
    • (+)-Sorgolactone
    • RH6QJZ6G3B
    • Sorgolactone
    • CHEBI:9205
    • CHEMBL2270920
    • 141262-39-7
    • Inchi: InChI=1S/C18H20O5/c1-9-4-3-5-11-7-12-13(18(20)23-16(12)15(9)11)8-21-14-6-10(2)17(19)22-14/h6,8-9,12,14,16H,3-5,7H2,1-2H3/b13-8-/t9-,12+,14+,16-/m0/s1
    • Chiave InChI: KHSREFIWULNDAB-MRZMDFQOSA-N
    • Sorrisi: CC1=C[C@H](O/C=C2\C(=O)O[C@@H]3C4[C@@H](C)CCCC=4C[C@H]\23)OC1=O

Proprietà calcolate

  • Massa esatta: 316.1311
  • Massa monoisotopica: 316.131074
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 2
  • Complessità: 669
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 61.8
  • XLogP3: 2.2

Proprietà sperimentali

  • Densità: 1.29
  • Punto di ebollizione: 600.6°Cat760mmHg
  • Punto di infiammabilità: 267.3°C
  • Indice di rifrazione: 1.581
  • PSA: 61.83

2H-Indeno[1,2-b]furan-2-one,3-[[[(2R)-2,5-dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,5,6,7,8,8b-octahydro-8-methyl-,(3E,3aR,8S,8bS)- Letteratura correlata

Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd